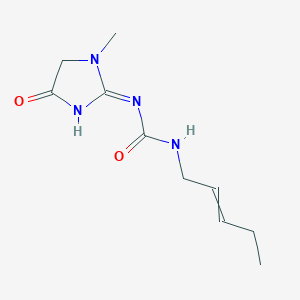
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is a unique organophosphorus compound It is characterized by its diazaphospholidine ring structure, which includes both nitrogen and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a chlorophosphine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The diazaphospholidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholidine compounds.
科学的研究の応用
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
作用機序
The mechanism of action of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A similar compound used in polymer chemistry.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens.
Uniqueness
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is unique due to its diazaphospholidine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
91118-18-2 |
|---|---|
分子式 |
C8H16N3O2P |
分子量 |
217.21 g/mol |
IUPAC名 |
2-(diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione |
InChI |
InChI=1S/C8H16N3O2P/c1-5-11(6-2)14-9(3)7(12)8(13)10(14)4/h5-6H2,1-4H3 |
InChIキー |
PGUUMSROSUNIAS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P1N(C(=O)C(=O)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)


![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)




![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)

